molecular formula C15H12N2S3 B12938986 Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole

Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole

Katalognummer: B12938986
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: CHAHLJPKSHDPTQ-OKILXGFUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole: is a heterocyclic compound that features a unique arrangement of thiophene rings and an imidazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate thiophene derivatives with imidazole precursors. Common reagents might include thiophene-2-carboxaldehyde, ammonium acetate, and a suitable catalyst under reflux conditions.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole: can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imidazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the thiophene rings using halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiophene rings.

Wissenschaftliche Forschungsanwendungen

Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole:

    Organic Electronics: As a component in organic semiconductors and light-emitting diodes.

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action for Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In organic electronics, its electronic properties would be crucial for its function in devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,5-tri(thiophen-2-yl)-1H-imidazole: Lacks the dihydro component, potentially altering its reactivity and applications.

    2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

Uniqueness

Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole: is unique due to the specific arrangement of thiophene rings and the dihydro-imidazole core, which may impart distinct electronic and chemical properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Eigenschaften

Molekularformel

C15H12N2S3

Molekulargewicht

316.5 g/mol

IUPAC-Name

(4S,5R)-2,4,5-trithiophen-2-yl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C15H12N2S3/c1-4-10(18-7-1)13-14(11-5-2-8-19-11)17-15(16-13)12-6-3-9-20-12/h1-9,13-14H,(H,16,17)/t13-,14+

InChI-Schlüssel

CHAHLJPKSHDPTQ-OKILXGFUSA-N

Isomerische SMILES

C1=CSC(=C1)[C@H]2[C@H](N=C(N2)C3=CC=CS3)C4=CC=CS4

Kanonische SMILES

C1=CSC(=C1)C2C(N=C(N2)C3=CC=CS3)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.